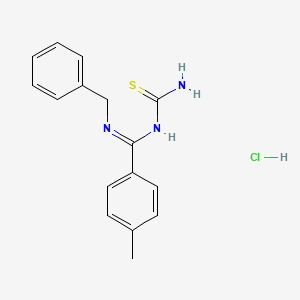
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps, starting with the reaction of 3-chloro-4-methylphenylamine with appropriate reagents to form the intermediate compounds. These intermediates are then further reacted under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and enzymes. It can also be used to develop new bioactive compounds with potential therapeutic applications.
Medicine: In the medical field, this compound may be investigated for its potential pharmacological properties. It could be used as a lead compound in the development of new drugs for various diseases.
Industry: In industry, this compound may find applications in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
Uniqueness: N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific molecular structure, which includes the oxadiazole ring and the phenyl group. This structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-7-8-13(9-14(11)18)19-16(22)10-15-20-17(23-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNMPNDJWVGHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[(2-nitrophenyl)sulfanyl]amino}benzoate](/img/structure/B5120855.png)
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
![1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)


![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetic acid](/img/structure/B5120933.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(SEC-BUTYL)PIPERAZINE](/img/structure/B5120948.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
